molecular formula C10H12O2 B1231649 2-Methoxy-3,5-dimethylbenzaldehyde CAS No. 16313-77-2

2-Methoxy-3,5-dimethylbenzaldehyde

Cat. No. B1231649
CAS RN: 16313-77-2
M. Wt: 164.2 g/mol
InChI Key: BAFJEFNETRXGGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methoxy-3,5-dimethylbenzaldehyde-related compounds often involves catalytic reactions and specific conditions that favor the introduction of methoxy and methyl groups onto the benzaldehyde core. For example, the Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine demonstrates the complexity and specificity of synthesizing substituted benzaldehydes under novel cyclisation conditions (Filipan-Litvić et al., 2007). Additionally, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal highlights another approach to synthesize derivatives of methoxybenzaldehydes (Azzena et al., 1990).

Molecular Structure Analysis

The molecular structure of 2-Methoxy-3,5-dimethylbenzaldehyde and its derivatives is determined using spectroscopic techniques and crystallography, revealing the spatial arrangement of atoms and the presence of specific functional groups. Studies like the one by Gomes et al. (2018), which examined the crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives, provide detailed insight into the molecular conformations and intermolecular interactions that characterize these compounds (Gomes et al., 2018).

Chemical Reactions and Properties

2-Methoxy-3,5-dimethylbenzaldehyde participates in various chemical reactions, leveraging the reactivity of the aldehyde group and the electron-donating effects of the methoxy and methyl groups. Reactions such as the coupling of methoxybenzaldehyde with naphthol and cyclohexane-dione illustrate the compound's utility in synthesizing complex molecules with potential applications in material science and pharmacology (Li & Wang, 2009).

Scientific Research Applications

Synthesis of Novel Compounds

2-Methoxy-3,5-dimethylbenzaldehyde has been utilized in the synthesis of various novel compounds. For instance, it played a critical role in the first synthesis of coprinol from an indanone derivative, involving key steps like dialkylation and regioselective formation of primary -OH groups (Suresh et al., 2016). Similarly, it was involved in the unexpected formation of a substituted pyran rather than 1,4-DHP under Hantzsch reaction conditions (Filipan-Litvić et al., 2007).

Involvement in Organic Synthesis

This compound has been an integral part of various organic synthesis processes. For example, it was used in the preparation of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester through chromenylation and demethoxycarbonylation-alkylation reactions (Henry & Jacobs, 2001). It also facilitated the total synthesis of (±)-Lespeflorins A_3 through a series of reactions including C-prenylation and aldol condensation (Feng Ya, 2014).

Role in Analytical Studies

2-Methoxy-3,5-dimethylbenzaldehyde has been studied in analytical contexts as well. An example is the identification of urinary metabolites of 4-bromo-2,5-dimethoxyphenethylamine in rats, where its derivatives were analyzed (Kanamori et al., 2002).

Chemical Corrections and Developments

This compound has also been involved in chemical corrections, such as the correction to supposed tele nucleophilic aromatic substitution in synthesizing 4-methoxy-3,5-dinitrobenzaldehyde (Monk et al., 2003). It played a role in developing new synthetic methods for other dimethoxybenzaldehydes, demonstrating its versatility in organic chemistry (Zhi, 2002).

properties

IUPAC Name

2-methoxy-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-8(2)10(12-3)9(5-7)6-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFJEFNETRXGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406389
Record name 2-methoxy-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3,5-dimethylbenzaldehyde

CAS RN

16313-77-2
Record name 2-methoxy-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-methoxy-2,4-dimethylbenzene (8.00 g, 58.7 mmol) and 1,1-dichloromethyl methyl ether (7.40 g, 64.7 mmol) in methylene chloride (30 mL) was added titanium tetrachloride (20.0 g, 105 mmol) at 0° C. and the mixture was stirred at that temperature for 20 minutes. This reaction mixture was poured into iced water and the organic layer was taken, washed with saturated aqueous sodium hydrogen carbonate solution, dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure to provide 9.40 g of the title compound. Yield 98%. Oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-methoxy-3,5-dimethylbenzaldehyde in the total synthesis of coprinol?

A1: 2-Methoxy-3,5-dimethylbenzaldehyde serves as the starting material in the first total synthesis of coprinol. [] The researchers chose this compound due to its structural similarities with the target molecule and its availability for further modifications. The synthesis involved several key steps, including dialkylation, Friedel-Crafts acylation, demethylation, and regioselective formation of a primary -OH group, transforming 2-methoxy-3,5-dimethylbenzaldehyde into the final product, coprinol. []

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